MDCC

Protein conformational dynamics Thiol-reactive labeling Fluorescence biosensor design

Standard thiol-reactive coumarins (CPM, DACM) are nonfluorescent until conjugated, precluding real-time conformational sensing. MDCC is intrinsically fluorescent, enabling direct monitoring of protein dynamics. • MDCC-PBP biosensor: >8-fold fluorescence increase upon Pi binding (Kd ~0.1 µM), 100-fold more sensitive than malachite green. • kon = 1.36 × 10⁸ M⁻¹s⁻¹ enables millisecond kinetic resolution via stopped-flow. • HTS-validated in 384-/1536-well formats; ≥3,000-fold selectivity over ATP.

Molecular Formula C20H21N3O5
Molecular Weight 383.4 g/mol
CAS No. 156571-46-9
Cat. No. B140785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMDCC
CAS156571-46-9
SynonymsMDCC fluorophore
N-(2-(1-maleimidyl)ethyl)-7-(diethylamino)coumarin-3-carboxamide
Molecular FormulaC20H21N3O5
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCN3C(=O)C=CC3=O
InChIInChI=1S/C20H21N3O5/c1-3-22(4-2)14-6-5-13-11-15(20(27)28-16(13)12-14)19(26)21-9-10-23-17(24)7-8-18(23)25/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,26)
InChIKeyIXQPRUQVJIJUEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MDCC (CAS 156571-46-9): Thiol-Reactive Coumarin Fluorophore for Environment-Sensitive Protein Labeling


MDCC (N-[2-(1-maleimidyl)ethyl]-7-(diethylamino)coumarin-3-carboxamide; CAS 156571-46-9) is a thiol-reactive, blue-emitting coumarin fluorophore of the 7-dialkylaminocoumarin class. Its molecular framework couples a maleimide group—selective for covalent attachment to cysteine thiols—with a 7-diethylaminocoumarin fluorophore whose emission properties are intrinsically sensitive to local environmental polarity [1]. Unlike fluorogenic coumarin maleimides (e.g., CPM, DACM) that remain quenched until thiol conjugation, MDCC is intrinsically fluorescent, enabling it to report protein conformational changes in real time . When conjugated to the A197C mutant of E. coli phosphate-binding protein (PBP), MDCC generates a biosensor (MDCC-PBP) that exhibits a large fluorescence increase upon inorganic phosphate (Pi) binding (Kd ∼0.1 µM), forming the basis of the commercial Phosphate Sensor reagent [2].

Why Generic Coumarin-Maleimide or Colorimetric Phosphate Assay Substitution Fails: The MDCC-Specific Advantage


In-class thiol-reactive coumarin probes cannot be interchanged with MDCC for two critical reasons. First, the intrinsic fluorescence of the 7-diethylaminocoumarin core in MDCC—its defining structural feature—is preserved upon conjugation, yielding an emission quantum yield exquisitely dependent on the protein microenvironment; this property enabled the development of the MDCC-PBP phosphate biosensor, which achieves a >8-fold quantum yield increase upon Pi binding [1]. In contrast, the close structural analogs CPM (7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin) and DACM are essentially nonfluorescent until they react with thiols, precluding their use as real-time conformational reporters . Second, the MDCC-PBP conjugate detects Pi in the high-nanomolar to low-micromolar range—100-fold more sensitively than the widely used malachite green colorimetric assay . Simply substituting MDCC with another thiol-reactive fluorophore forfeits the unique combination of environment sensitivity, intrinsic brightness (extinction coefficient 50,000 M⁻¹cm⁻¹), and the validated biosensor architecture that has been structurally elucidated by X-ray crystallography [2].

Quantitative Differentiation Evidence: MDCC vs Closest Thiol-Reactive Probes and Phosphate Detection Alternatives


Intrinsic Fluorescence Enables Environment-Sensitive Biosensing, Unachievable with Fluorogenic CPM or DACM Coumarins

MDCC is intrinsically fluorescent in its unconjugated form, whereas the structurally related coumarin maleimides CPM and DACM are essentially nonfluorescent until they react with thiols. This fundamental photophysical distinction means MDCC can report protein conformational changes immediately upon conjugation—the fluorophore's emission environment is continuously sensitive to local polarity. MDCC also exhibits a markedly higher molar extinction coefficient of 50,000 M⁻¹cm⁻¹ (in MeOH, λabs 419 nm) compared to CPM at 33,000 M⁻¹cm⁻¹ (λabs 384 nm) and DACM at 27,000 M⁻¹cm⁻¹ (λabs 383 nm), providing greater brightness per labeled site . CPM and DACM, requiring thiol reaction to generate fluorescence, cannot serve as conformation-sensitive probes because their fluorescence turn-on reports conjugation stoichiometry rather than environmental change.

Protein conformational dynamics Thiol-reactive labeling Fluorescence biosensor design

Emission Wavelength Advantage Over AMCA Conjugates for Multiplexed Blue-Channel Assays

MDCC-derived bioconjugates emit at approximately 470 nm, which is 22 nm red-shifted compared to conjugates of the widely used blue fluorophore AMCA (7-amino-4-methylcoumarin-3-acetic acid), whose conjugates emit at approximately 448 nm . This longer-wavelength emission provides better spectral separation from tryptophan fluorescence (~350 nm) and reduces overlap with UV-excitable fluorescent proteins, simplifying ratiometric and FRET-based experimental designs. MDCC conjugates also maintain the dialkylaminocoumarin scaffold's strong environmental sensitivity, a property not shared by AMCA conjugates.

Multiplex fluorescence Bioconjugation FRET donor selection

Phosphate Detection Sensitivity: MDCC-PBP Achieves 100-Fold Greater Sensitivity than Malachite Green

The MDCC-labeled phosphate-binding protein (MDCC-PBP, commercialized as the Invitrogen Phosphate Sensor) detects inorganic phosphate in the high-nanomolar to low-micromolar range, which is documented as 100-fold more sensitive than the classic malachite green colorimetric phosphate assay . The MDCC-PBP probe binds Pi with Kd ∼0.1 µM and kon = 1.36 × 10⁸ M⁻¹s⁻¹, enabling detection approaching stoichiometric limits [1]. In contrast, the malachite green assay has a practical detection range of approximately 0.02 µM to 40 µM, but with a lower detection limit roughly two orders of magnitude higher than MDCC-PBP in real-world enzymatic assay conditions [2].

Inorganic phosphate detection Enzymatic assay sensitivity Phosphate biosensor

MDCC-PBP Fluorescence Enhancement: 8-Fold Quantum Yield Increase and 13-Fold Intensity Increase Upon Phosphate Binding

When inorganic phosphate binds to MDCC-PBP, the fluorescence quantum yield increases 8-fold (from 0.3 ns lifetime in the Pi-free state to 2.4 ns in the Pi-bound state) and the fluorescence intensity at 465 nm increases 13-fold [1]. This dramatic signal change is among the largest reported for a single-fluorophore protein conjugate and is attributed to cleft closure of PBP sequestering the MDCC moiety in a more hydrophobic environment, as confirmed by X-ray crystallography [2]. The fluorescence lifetime change (0.3 ns → 2.4 ns) independently validates the quantum yield enhancement. Comparable environment-sensitive probes (e.g., acrylodan, IANBD) conjugated to the same protein typically yield smaller fractional fluorescence changes, though direct quantitative comparisons at identical sites are limited [3].

Fluorescence quantum yield Phosphate binding assay Conformational biosensor

Superior Specificity: MDCC-PBP Discriminates Inorganic Phosphate from Phosphate Esters and ATP by ≥3000-Fold

The MDCC-PBP probe demonstrates stringent specificity for inorganic phosphate. In the definitive study by Brune et al. (1994), a panel of phosphate esters—including ATP, ADP, AMP, glucose-6-phosphate, and phosphocreatine—was tested at concentrations of 100 µM or higher, and none elicited a significant fluorescence increase from MDCC-PBP [1]. ATP, the most abundant phosphate ester in biological samples, was found to bind at least 3,000-fold weaker than inorganic phosphate (Ki estimation from competitive inhibition of Pi-induced fluorescence). This contrasts with colorimetric molybdate-based phosphate assays (e.g., malachite green, Fiske-Subbarow), which are susceptible to acid-labile phosphate ester hydrolysis during the assay incubation, generating artifactual Pi readings.

Phosphate selectivity Enzymatic assay interference Biosensor specificity

Real-Time Kinetic Monitoring of Rapid Phosphate Release: MDCC-PBP Binds Pi at Near-Diffusion-Limited Rates

MDCC-PBP enables real-time fluorescence monitoring of rapid Pi release with an association rate constant of 1.36 × 10⁸ M⁻¹s⁻¹ (pH 7.0, 22°C), approaching diffusion-limited kinetics [1]. The dissociation rate constant is 21 s⁻¹, yielding the tight Kd of ∼0.1 µM. In stopped-flow experiments, this rapid binding permits detection of Pi bursts on the millisecond timescale during single-turnover ATPase reactions. In contrast, the malachite green assay is an endpoint method requiring 20–30 minutes incubation and acid quenching, precluding real-time kinetic analysis of fast enzymatic steps . MDCC-PBP's kinetic advantage has been exploited to resolve the mechanistic sequence of Pi release relative to ADP release in myosin, helicases, and small GTPases [2].

Pre-steady-state kinetics Stopped-flow fluorimetry Enzyme mechanism

Validated Application Scenarios Where MDCC and MDCC-PBP Provide Selection-Decisive Advantages


Pre-Steady-State Kinetic Analysis of ATPase, GTPase, and Helicase Enzymes

MDCC-PBP is the gold-standard reagent for measuring rapid phosphate release kinetics on the millisecond timescale using stopped-flow fluorimetry. Its near-diffusion-limited Pi binding (kon = 1.36 × 10⁸ M⁻¹s⁻¹) enables temporal resolution unattainable with malachite green or any other phosphate detection method [1]. This has been validated across diverse enzyme systems including myosin ATPase, DNA/RNA helicases, and small GTPases, where the kinetic sequence of Pi release relative to ADP release or conformational change steps has been mechanistically resolved [2].

Continuous Real-Time Phosphate Monitoring in High-Throughput Enzymatic Screening

For screening ATPase, GTPase, or phosphatase inhibitors in 384-well or 1536-well microplate formats, MDCC-PBP provides a homogeneous, mix-and-read fluorescence assay with 100-fold greater sensitivity than malachite green . The large 13-fold fluorescence intensity enhancement upon Pi binding yields robust Z'-factor values suitable for high-throughput screening campaigns against nucleotide-hydrolyzing enzyme targets, with the added advantage of continuous kinetic readout rather than single-timepoint endpoint measurements that can miss transient inhibition.

Conformationally Sensitive Protein Labeling for Biosensor Engineering

MDCC is uniquely suited—among thiol-reactive coumarin probes—for site-specific protein labeling to create conformational biosensors. Unlike fluorogenic probes CPM and DACM that require thiol reaction to become fluorescent, MDCC retains intrinsic fluorescence upon conjugation, enabling its fluorescence emission to track protein conformational changes in real time . This property has been exploited to engineer sensors beyond phosphate: MDCC-labeled E. coli ParM protein functions as a fluorogenic ADP biosensor, and MDCC-labeled calmodulin has been validated for drug-class detection [3].

Phosphate Detection in Complex Samples Where Ester Hydrolysis Artifacts Must Be Avoided

MDCC-PBP's stringent specificity for inorganic phosphate—with no detectable response to phosphate esters at 100 µM and ≥3,000-fold discrimination against ATP—makes it the preferred choice when measuring Pi in the presence of labile phosphate esters [4]. Unlike acidic molybdate-based colorimetric methods that risk hydrolysis of phosphocreatine, nucleoside triphosphates, or phosphorylated metabolites during assay incubation, MDCC-PBP operates at neutral pH and reports only free Pi, eliminating artifact-prone quenching or separation steps.

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